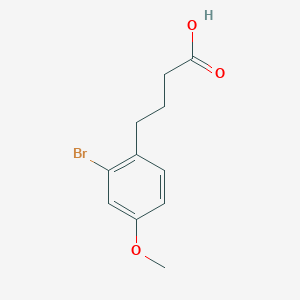
4-(2-Bromo-4-methoxyphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-4-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methoxyphenyl)butanoic acid typically involves the bromination of 4-methoxyphenylbutanoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-(2-Bromo-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-(2-Amino-4-methoxyphenyl)butanoic acid.
Oxidation: Formation of 4-(2-Bromo-4-methoxyphenyl)butanal.
Reduction: Formation of 4-(2-Bromo-4-methoxyphenyl)butanol.
科学研究应用
4-(2-Bromo-4-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Bromo-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromobutyric acid: Lacks the phenyl and methoxy groups, resulting in distinct chemical properties.
4-(2-Chloro-4-methoxyphenyl)butanoic acid: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
Uniqueness
4-(2-Bromo-4-methoxyphenyl)butanoic acid is unique due to the combination of the bromine atom and methoxy group on the phenyl ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in synthesis and research.
生物活性
4-(2-Bromo-4-methoxyphenyl)butanoic acid is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes and receptors, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromo group and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key aspects include:
- Hydrogen Bonding : The amino group in the structure can form hydrogen bonds with biological molecules, enhancing its affinity for specific targets.
- Non-covalent Interactions : The bromo and methoxy groups facilitate various non-covalent interactions, modulating the activity of enzymes and receptors involved in critical physiological processes.
Enzyme Interaction
Research indicates that this compound may inhibit certain enzymes, influencing metabolic pathways. For instance, studies have shown its potential role as an inhibitor of the GABA transporter mGAT4, which could have implications for neurological disorders .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against Gram-positive bacteria, although specific minimum inhibitory concentration (MIC) values need further exploration. Comparative analysis with similar compounds indicates that the presence of the bromo group enhances its antimicrobial efficacy compared to analogs lacking this feature .
Case Studies
- Case Study on Neurological Applications : In a study investigating neuroprotective agents, this compound was evaluated for its ability to modulate neurotransmitter levels. Results indicated a significant increase in GABA levels in treated neuronal cultures, suggesting potential applications in treating anxiety disorders .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various substituted phenylbutanoic acids. The results demonstrated that this compound had superior activity against Staphylococcus aureus compared to its chloro and hydroxy analogs, highlighting the importance of halogen substitution on biological activity .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-4-(4-methoxyphenyl)butanoic acid | Lacks bromo group | Different reactivity |
| 4-Amino-4-(2-chloro-4-methoxyphenyl)butanoic acid | Contains chloro instead of bromo | Reduced antimicrobial activity |
| 4-Amino-4-(2-bromo-4-hydroxyphenyl)butanoic acid | Hydroxy group instead of methoxy | Altered solubility and reactivity |
属性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC 名称 |
4-(2-bromo-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-15-9-6-5-8(10(12)7-9)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
InChI 键 |
CEEVYNJJUQXHTB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CCCC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















